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Abstract

Caleosins are a unique class of calcium-binding proteins ubiquitously found in plant seeds and
other tissues, where they are primarily associated with oil bodies.[1][2][3] These proteins play
crucial roles in various physiological processes, including oil accumulation during seed
development, stress responses, and signaling pathways.[4][5] Notably, some Caleosin isoforms
exhibit peroxygenase activity, implicating them in the metabolism of oxylipins, which are key
signaling molecules in plant defense and development.[6] This document provides detailed
protocols for the extraction and partial purification of Caleosins from plant seeds, methods for
their quantification, and an overview of their involvement in cellular signaling pathways.

Data Presentation

The efficiency of Caleosin extraction and purification can be influenced by various factors. The
following tables summarize quantitative data from different studies, providing a comparative
overview of expected outcomes.

Table 1: Relative Abundance of Oil Body Proteins After Purification
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o Oleosin Caleosin
Purification
Plant Source = Abundance Abundance Reference
e
P (%) (%)
) ) 2x wash with 1.6
Camellia oleifera 86 14 [7]

M urea

Table 2: Molecular Weight of Caleosin Isoforms from Different Plant Species

) . Molecular Weight
Plant Species Caleosin Isoform (kDa) Reference
a

Sesamum indicum Caleosin ~27-30 [7]

_ _ _ AtClo1, AtClo2, N
Arabidopsis thaliana Not specified [4]
AtClo4, AtClo6

Brassica napus Caleosin ~27-30 [7]

Experimental Protocols
Protocol 1: Isolation of Oil Bodies from Plant Seeds

This protocol describes the initial step of Caleosin extraction, which involves the isolation of oil
bodies from plant seeds.

Materials:
e Plant seeds (e.g., Arabidopsis thaliana, Brassica napus, sesame)

Grinding Buffer: 0.1 M Tris-HCI (pH 7.5), 0.2 M NaCl, 1 mM EDTA, 10 mM KCI, 1 mM MgClz,
2 mM DTT, 0.6 M sucrose

Flotation Buffer: Grinding Buffer containing 0.4 M sucrose

Washing Buffer: 0.1 M sodium phosphate (pH 7.5)

Urea Solution: 2 M Urea in Washing Buffer
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Detergent Solution: 1% (w/v) SDS in Washing Buffer

Mortar and pestle or homogenizer

Centrifuge and rotor

Muslin cloth or cheesecloth

Procedure:

Seed Homogenization:

o Grind 10 g of seeds in a pre-chilled mortar and pestle with liquid nitrogen to a fine powder.

o Add 50 mL of ice-cold Grinding Buffer and continue to homogenize until a uniform slurry is
obtained.

o Filtration:

o Filter the homogenate through four layers of muslin cloth to remove large debris.

« Initial Centrifugation:

o Transfer the filtrate to centrifuge tubes and centrifuge at 10,000 x g for 30 minutes at 4°C.

» Oil Body Collection:

o After centrifugation, three layers will be visible: a floating fat pad (the oil bodies), a
supernatant, and a pellet.

o Carefully collect the fat pad using a spatula.

e Washing Steps (perform each wash by resuspending the oil bodies and centrifuging as in
step 3):

o Wash the collected oil bodies twice with 50 mL of ice-cold Grinding Buffer.

o Wash twice with 50 mL of ice-cold Washing Buffer.
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o To remove peripheral proteins, wash the oil bodies twice with 50 mL of Urea Solution.
o To further purify, wash with 50 mL of Detergent Solution.

o Finally, wash twice with 50 mL of Washing Buffer to remove residual detergent.

e Storage:

o The purified oil bodies can be stored at -80°C for further analysis.

Protocol 2: Extraction of Caleosin from Purified Oil
Bodies

This protocol details the extraction of Caleosin from the isolated oil body fraction.

Materials:

Purified oil bodies (from Protocol 1)

Extraction Buffer: 0.125 M Tris-HCI (pH 8.0), 1 mM EDTA, 0.1% SDS[2]

Acetone (pre-chilled to -20°C)

Centrifuge and rotor

Procedure:

¢ Protein Extraction:

o

Resuspend the purified oil body pellet in 10 volumes of Extraction Buffer.

o

Homogenize the suspension using a pestle and mortar or a sonicator.

[¢]

Centrifuge at 10,000 x g for 10 minutes at 4°C.[2]

[¢]

Collect the supernatant containing the extracted proteins.

o

Re-extract the pellet twice more with the Extraction Buffer and pool the supernatants.[2]
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e Acetone Precipitation:
o Add an equal volume of pre-chilled acetone to the pooled supernatant.[2]
o Incubate at -20°C for 30 minutes.[2]
o Centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the proteins.[2]
» Solubilization:
o Discard the supernatant and air-dry the protein pellet.

o Dissolve the pellet in a minimal volume of Extraction Buffer or a buffer suitable for
downstream applications.

Protocol 3: SDS-PAGE and Immunoblotting for Caleosin
Detection

This protocol is for the analysis of extracted proteins to confirm the presence and estimate the
molecular weight of Caleosin.

Materials:

o Extracted Caleosin sample

o Laemmli sample buffer (2X)

o SDS-PAGE gels (e.g., 12% acrylamide)

e SDS-PAGE running buffer

e Protein molecular weight markers

e Coomassie Brilliant Blue R-250 staining solution

» Destaining solution (e.g., 40% methanol, 10% acetic acid)

e PVDF membrane
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Transfer buffer

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibody specific to Caleosin

Secondary antibody (e.g., HRP-conjugated)

Chemiluminescent substrate

Procedure:

e Sample Preparation:

o Mix the extracted protein sample with an equal volume of 2X Laemmli sample buffer.

o Boil the mixture for 5 minutes.

e Electrophoresis:

o Load the samples and molecular weight markers onto the SDS-PAGE gel.

o Run the gel at a constant voltage until the dye front reaches the bottom.

o Coomassie Staining (for total protein visualization):

o Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.

o Destain the gel until protein bands are clearly visible against a clear background. Caleosin
typically appears as a band around 27-30 kDa.[7]

e Immunoblotting (for specific detection):

[¢]

Transfer the proteins from an unstained gel to a PVDF membrane.

[e]

Block the membrane with blocking buffer for 1 hour at room temperature.

o

Incubate the membrane with the primary anti-Caleosin antibody overnight at 4°C.
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Wash the membrane three times with TBST.

[e]

o

Incubate with the secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

[¢]

[e]

Detect the signal using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows
Caleosin in Stress Signaling and G-Protein Interaction

Caleosins are implicated in plant stress responses, particularly those involving abscisic acid
(ABA) and salicylic acid.[6] Certain Caleosin isoforms, such as RD20/CLO3 in Arabidopsis, act
as negative regulators of the G-protein alpha subunit (GPA1).[4] This interaction is calcium-
dependent and occurs at the endoplasmic reticulum and oil bodies.[4][8]
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Caleosin interaction with the GPAL1 signaling pathway.

Caleosin in the Oxylipin Pathway

Caleosins with peroxygenase activity are involved in the metabolism of oxylipins, which are
fatty acid-derived signaling molecules.[6] This pathway is crucial for plant defense against
pathogens and responses to various stresses.
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Role of Caleosin in the oxylipin biosynthesis pathway.
Experimental Workflow for Caleosin Extraction and
Analysis

The following diagram illustrates the overall experimental workflow from seed to purified

Caleosin and its subsequent analysis.
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Workflow for Caleosin extraction and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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